Lotrafiban hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate de Lotrafiban est un membre de la dernière génération de bloqueurs de la glycoprotéine IIb/IIIa plaquettaire à action orale. Il a été étudié pour son potentiel à traiter les conditions ischémiques telles que l'angine instable, la resténose après intervention coronarienne percutanée et l'AVC . Ce composé est connu pour sa capacité à inhiber l'agrégation plaquettaire, ce qui en fait un candidat prometteur pour la prévention des événements thrombotiques.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le Chlorhydrate de Lotrafiban est synthétisé par une série de réactions chimiques impliquant la formation d'une structure peptidomimétique. La synthèse implique généralement l'estérification d'un promédicament, qui est ensuite converti par les estérases plasmatiques et hépatiques en sa forme active .

Méthodes de Production Industrielle : La production industrielle du Chlorhydrate de Lotrafiban implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir la pureté et l'efficacité du produit final. Le processus comprend plusieurs étapes de purification pour éliminer toute impureté et obtenir la composition chimique désirée.

Analyse Des Réactions Chimiques

Types de Réactions : Le Chlorhydrate de Lotrafiban subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants incluent les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Chlorhydrate de Lotrafiban, chacun ayant des propriétés chimiques uniques et des applications thérapeutiques potentielles.

4. Applications de la Recherche Scientifique

Chimie : Il est utilisé comme composé modèle pour étudier les inhibiteurs de l'agrégation plaquettaire et leurs propriétés chimiques.

Biologie : Il est utilisé pour étudier les mécanismes de l'agrégation plaquettaire et le rôle de la glycoprotéine IIb/IIIa dans les événements thrombotiques.

Industrie : Il est utilisé dans le développement de nouvelles thérapies antiplaquettaires et comme composé de référence pour le contrôle qualité dans la fabrication pharmaceutique.

5. Mécanisme d'Action

Le Chlorhydrate de Lotrafiban exerce ses effets en bloquant la liaison du fibrinogène et du facteur de von Willebrand au récepteur de la glycoprotéine IIb/IIIa plaquettaire . Cette inhibition empêche l'agrégation plaquettaire, réduisant le risque d'événements thrombotiques. Le composé est converti à partir d'un promédicament estérifié par les estérases plasmatiques et hépatiques en un peptidomimétique de la séquence d'acides aminés arginine-glycine-acide aspartique, qui mime le site de liaison du fibrinogène .

Composés Similaires :

Abciximab : Un autre inhibiteur de la glycoprotéine IIb/IIIa utilisé pour prévenir l'agrégation plaquettaire.

Eptifibatide : Un heptapeptide cyclique qui inhibe l'agrégation plaquettaire en bloquant la glycoprotéine IIb/IIIa.

Tirofiban : Un inhibiteur non peptidique de la glycoprotéine IIb/IIIa utilisé pour prévenir les événements thrombotiques.

Unicité du Chlorhydrate de Lotrafiban : Le Chlorhydrate de Lotrafiban est unique en raison de sa biodisponibilité orale et de son mécanisme d'action spécifique en tant qu'inhibiteur peptidomimétique. Contrairement aux autres inhibiteurs de la glycoprotéine IIb/IIIa, le Chlorhydrate de Lotrafiban est conçu pour être administré par voie orale, ce qui le rend plus pratique pour les patients .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound for studying platelet aggregation inhibitors and their chemical properties.

Biology: It is used to investigate the mechanisms of platelet aggregation and the role of glycoprotein IIb/IIIa in thrombotic events.

Industry: It is used in the development of new antiplatelet therapies and as a reference compound for quality control in pharmaceutical manufacturing.

Mécanisme D'action

Lotrafiban Hydrochloride exerts its effects by blocking the binding of fibrinogen and von Willebrand Factor to the platelet glycoprotein IIb/IIIa receptor . This inhibition prevents platelet aggregation, reducing the risk of thrombotic events. The compound is converted from an esterified prodrug by plasma and liver esterases to a peptidomimetic of the arginine-glycine-aspartic acid amino acid sequence, which mimics the binding site of fibrinogen .

Comparaison Avec Des Composés Similaires

Abciximab: Another glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.

Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking glycoprotein IIb/IIIa.

Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent thrombotic events.

Uniqueness of Lotrafiban Hydrochloride: this compound is unique due to its oral bioavailability and its specific mechanism of action as a peptidomimetic inhibitor. Unlike other glycoprotein IIb/IIIa inhibitors, this compound is designed to be administered orally, making it more convenient for patients .

Activité Biologique

Lotrafiban hydrochloride is an oral glycoprotein IIb/IIIa receptor antagonist that has been investigated for its potential in preventing thrombotic events in patients with cardiovascular and cerebrovascular diseases. This article delves into the biological activity of Lotrafiban, examining its mechanisms, clinical findings, and comparative efficacy with other antiplatelet agents.

Lotrafiban functions primarily by binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits the interaction between fibrinogen and the receptor, thereby preventing platelet aggregation, which is a critical step in thrombus formation. The compound is a peptidomimetic derived from an esterified prodrug, converted by plasma and liver esterases to mimic the arginine-glycine-aspartic acid sequence crucial for binding to the GPIIb/IIIa receptor .

Pharmacodynamics

The pharmacodynamics of Lotrafiban involve dose-dependent inhibition of platelet aggregation. Clinical studies have shown that lower doses (5 mg) do not significantly differ from placebo in terms of bleeding risk, while higher doses (100 mg) can inhibit platelet aggregation by nearly 100%, albeit with increased bleeding risks .

Clinical Trials Overview

Lotrafiban has been evaluated in several large-scale clinical trials, notably the BRAVO trial and the APLAUD trial. Below is a summary of key findings from these studies:

Safety Profile

Despite its potential benefits, Lotrafiban has been associated with significant safety concerns. The BRAVO trial indicated a 33% increase in vascular-related mortality compared to placebo, alongside a higher incidence of serious thrombocytopenia and major bleeding events . In particular, serious bleeding was notably more frequent among patients receiving higher doses of concomitant aspirin .

Comparative Analysis with Other GPIIb/IIIa Antagonists

Lotrafiban is part of a class of drugs known as GPIIb/IIIa antagonists, which also includes Abciximab, Eptifibatide, and Tirofiban. A comparison of these agents highlights their differences in structure, administration routes, and clinical applications:

| Compound | Structure Type | Administration Route | Clinical Application |

|---|---|---|---|

| Lotrafiban | Nonpeptide | Oral | Secondary prevention in ischemic conditions |

| Abciximab | Monoclonal antibody | Intravenous | Acute coronary syndromes |

| Eptifibatide | Cyclic heptapeptide | Intravenous | Acute coronary syndromes |

| Tirofiban | Small molecule | Oral | Unstable angina and non-ST elevation myocardial infarction |

Lotrafiban's oral bioavailability distinguishes it from other GPIIb/IIIa antagonists that require intravenous administration. However, its safety profile has led to concerns regarding its continued development for clinical use .

Propriétés

Numéro CAS |

179599-82-7 |

|---|---|

Formule moléculaire |

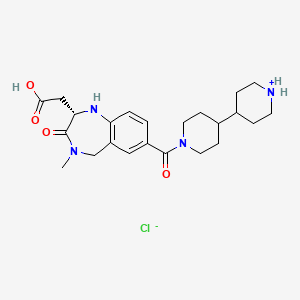

C23H33ClN4O4 |

Poids moléculaire |

465.0 g/mol |

Nom IUPAC |

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1 |

Clé InChI |

ZTHSAEXVSBEBHE-BDQAORGHSA-N |

SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |

SMILES isomérique |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl |

SMILES canonique |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

179599-82-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.